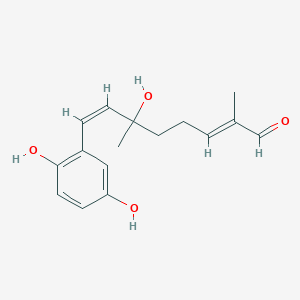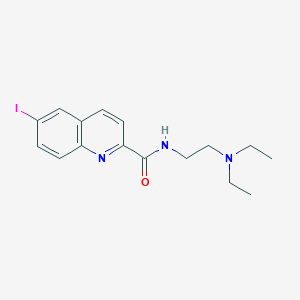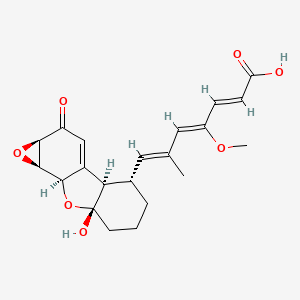
4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde
Vue d'ensemble
Description
4-(2,2,3-trimethylcyclopent-3-enyl)cyclohex-3-enecarbaldehyde is an aldehyde. It derives from a hydride of a cyclopentene.
Applications De Recherche Scientifique
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of various aldehydes, including the synthesis of (−)-Isopulegol hydrate and (−)-Cubebaol. This is achieved through a carbo [3 + 3] cascade cycloaddition of α,β-unsaturated aldehydes (Hong et al., 2006).
Aroma Compound Synthesis
It plays a role in the synthesis of fragrance compounds, particularly those with a sandalwood-like odor. The enantioselective analysis of this compound is significant in sensory quality control (Bilke & Mosandl, 2001).
Oxidation Studies
Cytochrome P450 enzymes, CYP260B1 and CYP267B1, have been shown to oxidize carotenoid-derived aroma compounds, including derivatives of this compound. The oxidation leads to the formation of valuable hydroxylated isoprenoids and norisoprenoids (Litzenburger & Bernhardt, 2016).
Chemical Synthesis and Reactions
The compound is involved in various chemical synthesis processes and reactions, like the formation of allylic rearrangements and synthesis of other cyclohexene derivatives (Wickham et al., 1988).
Medicinal Chemistry
It's used in the synthesis of certain medicinal compounds, such as the creation of 3-Aminohydroisoindol-1-ones, through palladium-catalyzed carbonylative cyclization (Bae et al., 2013).
Enzymatic Asymmetric Reduction
The compound is used in enzymatic synthesis processes, specifically in the production of chiral compounds like (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (Wada et al., 2003).
Propriétés
Formule moléculaire |
C15H22O |
|---|---|
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
4-(2,2,3-trimethylcyclopent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C15H22O/c1-11-4-9-14(15(11,2)3)13-7-5-12(10-16)6-8-13/h4,7,10,12,14H,5-6,8-9H2,1-3H3 |
Clé InChI |
HPLBAXHYNYHWIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C1(C)C)C2=CCC(CC2)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate](/img/structure/B1261225.png)

![(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol](/img/structure/B1261227.png)

![1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1261231.png)

![Cyclopropyl-[5-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]-1-piperidinyl]sulfonyl]-2-methyl-2,3-dihydroindol-1-yl]methanone](/img/structure/B1261234.png)
![(2E)-2-(4-methylbenzylidene)-6-[4-(2-pyridyl)piperazine-1-carbonyl]-4H-1,4-benzothiazin-3-one](/img/structure/B1261235.png)





